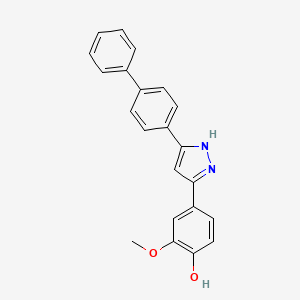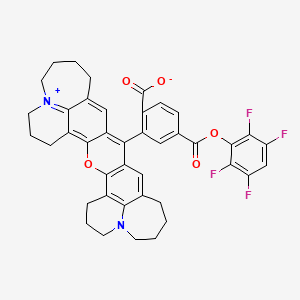
2-Deoxy-2-fluoro-D-glucose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoro-D-glucose-13C is a compound where the hydroxyl group at the second carbon of glucose is replaced by a fluorine atom, and the carbon atoms are labeled with the stable isotope carbon-13. This compound is a derivative of glucose and is often used in scientific research due to its unique properties. It is particularly valuable in studies involving metabolic processes and imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C typically involves the fluorination of glucose derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom replaces the hydroxyl group at the second carbon position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of isotopically labeled carbon-13 requires specialized equipment and techniques to ensure the incorporation of the isotope into the glucose molecule .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Deoxy-2-fluoro-D-glucose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular processes and metabolic pathways.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound is not further metabolized, leading to its accumulation in cells. This property makes it useful in imaging techniques, as it highlights areas of high glucose uptake, such as tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: Lacks the fluorine atom but is also used in metabolic studies.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C but without the carbon-13 labeling.
18F-Fluorodeoxyglucose (FDG): A radiolabeled compound used extensively in PET imaging
Uniqueness
This compound is unique due to its stable carbon-13 isotope labeling, which allows for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This labeling provides additional insights into metabolic pathways and cellular processes that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C6H11FO5 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
Clé InChI |
AOYNUTHNTBLRMT-SAHBNLNBSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)F)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)





![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
